![molecular formula C18H22N2OS B2363694 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide CAS No. 955528-48-0](/img/structure/B2363694.png)
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in this compound, has been reported . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize these structures . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene-2-carboxamide group attached to a 1,2,3,4-tetrahydroquinolin-6-yl group via an ethyl linker. The InChI code for this compound is 1S/C18H22N2OS.Chemical Reactions Analysis
The synthesis of this compound involves a cascade reaction that includes a Knoevenagel condensation and an aza-Michael–Michael addition . This reaction is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Scientific Research Applications
- Anti-Cancer Properties : Certain thiophene-based compounds exhibit promising anti-cancer activity. Researchers have explored their potential as targeted therapies against various types of cancer cells .
- Anti-Inflammatory Agents : Thiophenes have demonstrated anti-inflammatory properties, making them relevant in the treatment of inflammatory diseases .
- Antimicrobial Activity : Some thiophene derivatives possess antimicrobial effects, which could be valuable in combating bacterial and fungal infections .
- Antihypertensive Effects : The thiophene ring system has been associated with antihypertensive properties, potentially aiding in managing high blood pressure .
- Anti-Atherosclerotic Properties : Thiophene-containing compounds may contribute to preventing atherosclerosis, a condition characterized by plaque buildup in arteries .
Organic Electronics and Semiconductors
Thiophenes play a pivotal role in organic electronics and material science:
- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules are essential components in OFETs, enabling flexible and lightweight electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs relies on thiophene-mediated compounds, contributing to efficient light emission in displays and lighting systems .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . These compounds protect metal surfaces from degradation caused by chemical reactions with their environment.
Synthetic Chemistry
Various synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For example, the Gewald reaction produces aminothiophenes by condensing sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Other Fields
Thiophenes have also been investigated in fields such as photovoltaics, materials science, and catalysis. However, the applications mentioned above are particularly noteworthy.
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-20-11-3-5-15-13-14(7-8-16(15)20)9-10-19-18(21)17-6-4-12-22-17/h4,6-8,12-13H,2-3,5,9-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNNIBUWYRYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide |
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